molecular formula C24H21FN2O5 B11547710 2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11547710
M. Wt: 436.4 g/mol
InChI Key: QMXSBZSJQNZORV-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate is a complex organic compound that features a combination of methoxy, phenoxy, acetyl, hydrazinylidene, and fluorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-methylphenoxyacetic acid with hydrazine to form the corresponding hydrazone.

    Aldol Condensation: The hydrazone is then subjected to an aldol condensation with 2-methoxy-4-formylphenyl 3-fluorobenzoate under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups.

    Reduction: Reduction reactions can target the hydrazinylidene group, converting it to a hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidation can yield quinone derivatives.

    Reduction: Reduction can produce hydrazine derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as nitro or bromo groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it a candidate for drug development.

    Medicine: Its structural features suggest potential as an anti-inflammatory or anticancer agent.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy and phenoxy groups could facilitate binding to hydrophobic pockets, while the fluorobenzoate moiety might enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate: Similar structure but lacks the fluorine atom.

    2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate: Similar structure but with the fluorine atom in a different position.

Uniqueness

The presence of the fluorine atom in 2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate can significantly alter its chemical properties, such as its reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets.

Properties

Molecular Formula

C24H21FN2O5

Molecular Weight

436.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C24H21FN2O5/c1-16-5-3-8-20(11-16)31-15-23(28)27-26-14-17-9-10-21(22(12-17)30-2)32-24(29)18-6-4-7-19(25)13-18/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

QMXSBZSJQNZORV-VULFUBBASA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.